molecular formula C25H18Cl2N2O3 B11128552 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11128552
M. Wt: 465.3 g/mol
InChI Key: NLPGUAIXFGQRRD-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-6,7-DIMETHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DICHLOROPHENYL)-6,7-DIMETHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the 3,4-dichlorophenyl and 4-methylpyridin-2-yl groups. Common reagents used in these steps include various chlorinating agents, methylating agents, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-DICHLOROPHENYL)-6,7-DIMETHYL-2-(4-METHYLPYRIDIN-2-Y

Properties

Molecular Formula

C25H18Cl2N2O3

Molecular Weight

465.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H18Cl2N2O3/c1-12-6-7-28-20(8-12)29-22(15-4-5-17(26)18(27)11-15)21-23(30)16-9-13(2)14(3)10-19(16)32-24(21)25(29)31/h4-11,22H,1-3H3

InChI Key

NLPGUAIXFGQRRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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